molecular formula C8H11ClF3NO B1443040 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1183080-15-0

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1443040
CAS No.: 1183080-15-0
M. Wt: 229.63 g/mol
InChI Key: FUQMJOAWCZVPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H11ClF3NO and a molecular weight of 229.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Material Science Applications

  • Building-Blocks for Pyridine/Piperidine-Decorated Crown Ethers : Research has shown that compounds related to 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one can serve as valuable building blocks for the synthesis of functionalized crown ethers. This highlights its role in creating complex molecular structures with potential applications in host-guest chemistry and sensor development (Nawrozkij et al., 2014).

  • Corrosion Inhibition on Mild Steel : A study involving Schiff base complexes derived from similar compounds demonstrated their effectiveness in corrosion inhibition on mild steel surfaces. This application is critical in materials engineering, offering a pathway to enhance the durability of metal components in various industrial settings (Das et al., 2017).

  • Antibacterial Activity : Compounds synthesized from this compound have been evaluated for their antibacterial activity. This suggests its potential application in the development of new antimicrobial agents, highlighting a significant contribution to pharmaceutical research (Merugu et al., 2010).

  • Structural Characterization in Drug Synthesis : The structural characterization of a side product related to this compound in the synthesis of new anti-tuberculosis drug candidates underscores its relevance in medicinal chemistry research. Understanding the structural aspects of such compounds can aid in optimizing drug synthesis processes (Eckhardt et al., 2020).

  • Trifluoromethyl-Substituted Protoporphyrinogen IX Oxidase Inhibitors : The research into trifluoromethyl-substituted compounds, including those similar to this compound, focuses on their use as protoporphyrinogen IX oxidase inhibitors. This has implications for developing herbicides and understanding the biochemical pathways involved in plant growth regulation (Li et al., 2005).

Safety and Hazards

The specific safety and hazard information for 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is not available in the resources I found .

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-4-7(14)13-3-1-2-6(5-13)8(10,11)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMJOAWCZVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.